3-Methyl-6-(oxetan-3-yloxy)pyridazine

Lipophilicity Drug-likeness ADME

3-Methyl-6-(oxetan-3-yloxy)pyridazine is a strategic fragment for drug discovery, featuring a metabolically stable 3-methyl handle and a 6-oxetane ether bioisostere. With XLogP3 of 0.2 and MW 166.18, it meets 'rule of three' criteria. Procure this compound to replace higher-lipophilicity 3-halo analogs in SAR campaigns, improving solubility without scaffold alteration. The non-reactive methyl group enables late-stage C-H activation strategies.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 2198091-92-6
Cat. No. B2793202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(oxetan-3-yloxy)pyridazine
CAS2198091-92-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2COC2
InChIInChI=1S/C8H10N2O2/c1-6-2-3-8(10-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3
InChIKeyJINYWSXEOAOWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-(oxetan-3-yloxy)pyridazine: A Distinct Pyridazine Building Block for Medicinal Chemistry


3-Methyl-6-(oxetan-3-yloxy)pyridazine (CAS 2198091-92-6) is a disubstituted pyridazine featuring a methyl group at the 3-position and an oxetan-3-yloxy ether at the 6-position, with a molecular weight of 166.18 g/mol and a formula of C8H10N2O2 [1]. This compound belongs to a class of heterocyclic building blocks used in fragment-based drug discovery, where the oxetane ring is a recognized bioisostere for carbonyl and gem-dimethyl groups, often incorporated to modulate physicochemical properties [2].

Why Generic Substitution Is Not Advisable for 3-Methyl-6-(oxetan-3-yloxy)pyridazine


For procurement in drug discovery, simple functional group interchange among 3-substituted-6-(oxetan-3-yloxy)pyridazines is not trivial due to measurably distinct physicochemical profiles that directly impact lead optimization parameters. As quantified below, replacing the 3-methyl group with a chlorine or bromine atom, or substituting the oxetane ether with a simpler methoxy group, results in significant shifts in lipophilicity (XLogP3) and molecular weight, which can alter solubility, permeability, and metabolic stability. These differences make the specific compound a precise choice for tuning molecular properties in a structure-activity relationship (SAR) campaign [1].

Quantifiable Differentiation of 3-Methyl-6-(oxetan-3-yloxy)pyridazine from Closest Analogs


Lipophilicity Control: Lower XLogP3 Compared to Halo-Analogs

The target compound exhibits a calculated XLogP3 of 0.2, making it less lipophilic than its 3-chloro (XLogP3 = 0.6) and 3-bromo (XLogP3 = 0.9) counterparts. This difference is critical for optimizing solubility and reducing off-target binding [1][2].

Lipophilicity Drug-likeness ADME

Molecular Weight Advantage for Fragment-Based Screening

With a molecular weight of 166.18 g/mol, this compound is significantly lighter than its 3-chloro (186.59 g/mol) and 3-bromo (231.05 g/mol) analogs. Its size aligns well with the 'rule of three' for fragment libraries [1][2].

Fragment-based drug discovery Molecular weight Lead-likeness

Unique Hydrogen Bond Donor Profile vs. Methoxy Analog

Unlike the simple 3-methoxy-6-methylpyridazine, the target compound has 0 hydrogen bond donors and 4 acceptors, with a topological polar surface area (tPSA) of 44.2 Ų. The oxetane oxygen contributes to the acceptor count but not to the donor count, providing a distinct polar interaction profile [1][2].

Hydrogen bonding Physicochemical property Bioisostere

Procurement-Driven Application Scenarios for 3-Methyl-6-(oxetan-3-yloxy)pyridazine


Fragment-Based Lead Generation: A Low Lipophilicity, Rule-of-Three Compliant Core

As a fragment with a molecular weight of 166.18 g/mol and XLogP3 of 0.2, this compound fits the 'rule of three' criteria for fragment libraries. Its procurement is indicated for fragment screening campaigns where a low-lipophilicity, heterocyclic core with an oxetane bioisostere is desired for subsequent medicinal chemistry optimization [1].

Systematic Solubility Optimization in a Series

For a lead series where 3-chloro- or 3-bromo-6-(oxetan-3-yloxy)pyridazine derivatives have shown target activity but poor solubility due to high lipophilicity (XLogP3 up to 0.9), the 3-methyl analog offers a direct replacement with a -0.7 XLogP3 difference. This can be a focused SAR strategy to improve physicochemical properties without altering the core scaffold [1].

Synthetic Elaboration at the 3-Position

The 3-methyl group provides a metabolically stable, non-reactive handle compared to the 3-chloro or 3-bromo analogs. This compound can be procured as a late-stage intermediate where C-H activation or directed ortho-metalation strategies are planned on the methyl group, routes that are impossible with the halogenated versions [1].

Quote Request

Request a Quote for 3-Methyl-6-(oxetan-3-yloxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.